N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a pyrazine ring substituted with a furan moiety. The benzo[c][1,2,5]thiadiazole scaffold is electron-deficient and often employed in medicinal chemistry for its bioisosteric properties with aromatic rings, enhancing binding interactions in enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3S2/c21-25(22,13-5-1-3-10-15(13)20-24-19-10)18-9-11-14(17-7-6-16-11)12-4-2-8-23-12/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVVZGVXLAOARG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyrazin-2-yl intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound, making it useful in various applications.
Reduction: This reaction can be used to alter the functional groups within the compound, potentially leading to new derivatives.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1. Antimicrobial Activity:
Research indicates that compounds similar to N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide exhibit significant antimicrobial properties. Studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria and fungi. For instance, a related compound demonstrated an IC50 value indicating effective inhibition against Staphylococcus aureus .
2. Anti-inflammatory Properties:
Thiadiazole derivatives are also explored for their anti-inflammatory effects. In vitro studies have shown that certain compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The structure of this compound may contribute to its efficacy as a COX inhibitor .
3. Anticancer Potential:
Recent investigations have highlighted the potential of thiadiazole-based compounds in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented. A study involving similar structures showed promising results in inhibiting cell proliferation in various cancer cell lines .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of a series of thiadiazole derivatives. The study found that this compound exhibited notable activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Anti-inflammatory Action
In another study focusing on anti-inflammatory activity, researchers synthesized various thiadiazole derivatives and tested them against COX enzymes. The results indicated that the derivatives could significantly reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
N-(3-Piperazin-1-yl-3-oxopropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (Compound 9)
- Structure : Shares the benzo[c][1,2,5]thiadiazole-4-sulfonamide core but substitutes the pyrazine-furan group with a piperazine-oxopropyl chain.
- Activity : Exhibited selective antagonism for the M1 muscarinic acetylcholine receptor (M1 mAChR) over M4, with moderate potency (IC₅₀ = 320 nM). The piperazine group enhances solubility and CNS penetration, while the oxopropyl linker modulates receptor interaction .
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)benzo[c][1,2,5]oxadiazole-5-sulfonamide (Compound 91)
- Structure : Replaces pyrazine with thiophene and benzo[c][1,2,5]oxadiazole.
- Activity : Evaluated as an anthrax lethal factor inhibitor; structural rigidity from oxadiazole improves enzymatic binding but reduces metabolic stability.
- Key Difference : The thiophene-oxadiazole system may confer higher planarity than pyrazine-furan, affecting π-π stacking in target binding .
Pyrazine-Based Sulfonamides
N-(Cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (I-3)
- Structure : Contains a pyrazine core modified with oxadiazole and trifluoromethyl groups.
- Activity : Demonstrated efficacy in kinase inhibition (undisclosed target) with enhanced lipophilicity due to trifluoromethyl groups.
- Key Difference : The trifluoromethyl groups increase metabolic resistance but may introduce hepatotoxicity risks, unlike the furan’s moderate hydrophilicity .
Thiadiazole and Thiazole Derivatives
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3)
- Structure : Thiazole-thiadiazole hybrid lacking the benzo[c][1,2,5]thiadiazole core.
- Activity: Showed anticancer activity against HepG-2 cells (IC₅₀ = 1.61 µg/mL).
- Key Difference : Absence of sulfonamide linkage reduces hydrogen-bonding capacity compared to the target compound .
Key Research Findings and Implications
- Selectivity : The piperazine group in Compound 9 highlights the role of basic amines in CNS targeting, whereas the pyrazine-furan group may favor peripheral targets due to reduced basicity .
- Enzymatic Inhibition : Rigid heterocycles (e.g., oxadiazole in Compound 91) improve binding but may limit bioavailability, suggesting a trade-off for the target compound’s furan-pyrazine flexibility .
- Anticancer Potential: Thiadiazole derivatives (e.g., Compound 3) demonstrate that electron-withdrawing groups (e.g., sulfonamide) enhance cytotoxicity, supporting the target compound’s therapeutic plausibility .
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C16H11N5O2S
- Molecular Weight : 337.36 g/mol
- CAS Number : 2034266-55-0
The presence of the furan ring, pyrazine moiety, and the benzo[c][1,2,5]thiadiazole structure contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites.
- Antimicrobial Activity : Its structure suggests potential interactions with microbial targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole has been evaluated for its efficacy against various bacterial and fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.125 mg/mL |
| Escherichia coli | 3.125 mg/mL |
| Candida albicans | 3.125 mg/mL |
| Aspergillus flavus | 3.125 mg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Studies have shown that derivatives of thiadiazole can exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer)
Results indicated that the compound had an IC50 value ranging from 20 μM to 50 μM across different cell lines, demonstrating moderate cytotoxicity .
Structure–Activity Relationship (SAR)
The biological activity of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole is influenced by its structural components. Modifications to either the furan or pyrazine rings can enhance or diminish its efficacy.
SAR Insights:
- Substituent Variations : Altering substituents on the thiadiazole moiety can significantly impact antimicrobial potency.
- Ring Modifications : Changes in the furan or pyrazine structures can lead to variations in enzyme inhibition rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
